Boc-3-aminobenzene-1,2-dicarboxylic acid

Cytotoxicity Drug Discovery Cancer Research

Orthogonal protection strategy for complex syntheses: Unprotected 3-aminophthalic acid leads to polymerization and chemoselectivity failure, but Boc-3-aminobenzene-1,2-dicarboxylic acid enables selective amine deprotection under acidic conditions while leaving carboxylic acids intact. • Sequential deprotection enables on-resin cyclization/branching in Fmoc-SPPS. • Key intermediate for metallo-β-lactamase inhibitors (10-fold potency improvement). • Ortho-dicarboxylate geometry offers distinct non-linear bridging for MOF construction. Shipped with full QC documentation.

Molecular Formula C13H15NO6
Molecular Weight 281.26 g/mol
CAS No. 1185302-72-0
Cat. No. B1521641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-aminobenzene-1,2-dicarboxylic acid
CAS1185302-72-0
Molecular FormulaC13H15NO6
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O
InChIInChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-8-6-4-5-7(10(15)16)9(8)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18)
InChIKeyPZTGKHDIUBIWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-3-aminobenzene-1,2-dicarboxylic Acid: Multifunctional Building Block


Boc-3-aminobenzene-1,2-dicarboxylic acid, also known as 3-((tert-butoxycarbonyl)amino)phthalic acid, is an ortho-dicarboxylic acid derivative bearing a tert-butyloxycarbonyl (Boc)-protected amino group at the 3-position . This bifunctional molecule combines two carboxylic acid moieties available for conjugation, coordination, or derivatization, with a masked amine that can be unmasked under acidic conditions to reveal a reactive nucleophilic handle . The presence of the Boc group, in contrast to the unprotected 3-aminophthalic acid (CAS 5434-20-8) , serves as a critical protective strategy that enables orthogonal reactivity in complex synthetic sequences, particularly in solid-phase peptide synthesis, metal-organic framework (MOF) construction, and medicinal chemistry programs where selective deprotection is paramount .

Boc-protected amine for orthogonal reactivity
Two carboxylic acids for conjugation or coordination
Common precursor for SPPS, MOF, and medicinal chemistry

Why Analogs Cannot Replace Boc-3-aminobenzene-1,2-dicarboxylic Acid


Attempting to substitute Boc-3-aminobenzene-1,2-dicarboxylic acid with its closest analog, unprotected 3-aminophthalic acid (CAS 5434-20-8), introduces a fundamental incompatibility in reaction sequences requiring orthogonal protection. The free amine in 3-aminophthalic acid will react with electrophiles intended for the carboxylic acids, such as coupling reagents (e.g., EDCI, DCC), leading to uncontrolled polymerization, unwanted amide bond formation, or a complete failure of the desired chemoselective transformation [1]. Furthermore, regioisomers like 4-aminophthalic acid (CAS 5434-21-9) or 2-aminoterephthalic acid (CAS 10312-55-7) [2] alter the spatial orientation of the amine relative to the carboxylic acids, which can drastically impact the topology of resulting metal-organic frameworks (MOFs) or the binding affinity of drug candidates, as demonstrated in structure-activity relationship (SAR) studies of phthalic acid derivatives [3].

Boc-3-aminobenzene-1,2-dicarboxylic Acid Protected amine enables orthogonal coupling
Unprotected 3-aminophthalic acid Free amine leads to side reactions and low yields
Boc-3-aminobenzene-1,2-dicarboxylic Acid 3-amino ortho-dicarboxylic acid geometry
4-aminophthalic acid or 2-aminoterephthalic acid Regioisomers alter metal coordination topology or binding affinity

Boc-3-aminobenzene-1,2-dicarboxylic Acid: Comparative Evidence


Selective Cytotoxicity in HepG2 vs. MCF-7 Cells

In a standardized MTT assay, Boc-3-aminobenzene-1,2-dicarboxylic acid demonstrated a 2.38-fold lower IC50 against HepG2 hepatocellular carcinoma cells (42 µg/mL) compared to MCF-7 breast cancer cells (100 µg/mL) . This differential cytotoxicity suggests a potential selectivity window, an attribute not established for the unprotected 3-aminophthalic acid core . While this is not a direct head-to-head comparison, it provides the first quantifiable baseline for this compound's biological activity.

Cytotoxicity IC50
Data to verify
HepG2: 42 µg/mL MCF-7: 100 µg/mL
Reported cell-model response context
No data for unprotected analog; cross-study comparable
Cytotoxicity Drug Discovery Cancer Research

3-Amino Orientation for Metallo-β-Lactamase Inhibitors

X-ray crystallographic analysis of IMP-1 metallo-β-lactamase complexed with a 3-aminophthalic acid derivative (PDB: 3WXC) [1] revealed a binding mode dependent on the 3-amino substitution [2]. Structure-based optimization of this 3-aminophthalic acid scaffold led to a derivative (compound 13) that exhibited a 10-fold higher inhibitory activity against IMP-1 compared to the parent derivative 1 [3]. This establishes the 3-amino substitution as a critical pharmacophore, directly contrasting with regioisomers like 4-aminophthalic acid (CAS 5434-21-9) which would orient the amine differently and likely fail to achieve the same binding interactions.

IMP-1 Inhibition
Reported
10-fold higher activity vs. parent derivative
Reported inhibitor potency context
3-amino substitution critical for binding (PDB: 3WXC)
Antimicrobial Resistance Enzyme Inhibition Structural Biology

Orthogonal Protection for Sequential Peptide Coupling

The Boc group in Boc-3-aminobenzene-1,2-dicarboxylic acid provides acid-labile amine protection, allowing the two carboxylic acids to be selectively activated and coupled using standard carbodiimide chemistry (e.g., EDCI/HOAt) without interference from the amine [1]. This orthogonal protection is a foundational requirement for solid-phase peptide synthesis (SPPS) and for building complex bioconjugates. In contrast, the free amine in 3-aminophthalic acid (CAS 5434-20-8) would compete with the intended nucleophile during carboxylic acid activation, leading to low yields and complex product mixtures. This is a critical operational difference; the unprotected analog cannot be used in the same reaction sequence without elaborate and often low-yielding protection/deprotection steps.

Orthogonal Coupling
Class-level
Boc protection enables selective carboxylic acid activation
Supports orthogonal protection strategy
Qualitative advantage; no direct comparison data
Peptide Synthesis SPPS Bioconjugation

Divergent Chelation Modes of Ortho-Dicarboxylic Acids

The ortho (1,2-) substitution pattern of the carboxylic acids in Boc-3-aminobenzene-1,2-dicarboxylic acid is a critical structural feature that differentiates it from the more common para (1,4-) substitution pattern found in 2-aminoterephthalic acid (CAS 10312-55-7) [1], a widely used MOF linker [2]. The ortho-dicarboxylic acid can chelate a single metal center (e.g., forming a 7-membered ring) or bridge metal centers in a syn-syn or syn-anti fashion, leading to fundamentally different secondary building units (SBUs) and framework topologies compared to the linear, rigid bridging provided by para-dicarboxylates like terephthalic acid [3]. This regiochemical difference directly impacts the resulting MOF's pore size, surface area, and catalytic or gas sorption properties.

Coordination Geometry
Context-dependent
Ortho (1,2-): chelation or bent bridging vs. para (1,4-): linear bridging
Reported coordination geometry context
MOF topology depends on linker geometry
Metal-Organic Frameworks Coordination Chemistry Materials Science

Boc-3-aminobenzene-1,2-dicarboxylic Acid Applications


SPPS for Unnatural Amino Acid-Containing Peptides

This compound is ideally suited as a protected building block for introducing an ortho-dicarboxylic acid moiety into a growing peptide chain. Its Boc group allows for standard Fmoc-strategy SPPS, while the two carboxylic acids can be sequentially deprotected (e.g., using orthogonal ester protecting groups) for on-resin cyclization or branching. This application is predicated on the orthogonal protection strategy described in [3].

SAR Studies for Metallo-β-Lactamase Inhibitors

As a key intermediate in the synthesis of 3,6-disubstituted phthalic acid derivatives, this compound is essential for medicinal chemistry programs targeting metallo-β-lactamases like IMP-1. The 10-fold improvement in potency observed for optimized derivatives [3] validates the 3-amino phthalic acid core, making the Boc-protected version the preferred starting material for further SAR exploration.

MOF Synthesis with Novel Topologies

The ortho-dicarboxylic acid motif in this compound offers a distinct chelating and bridging geometry compared to the more common para-substituted linkers. Researchers seeking to create MOFs with bent or non-linear linkers will find this compound to be a unique and necessary precursor, as outlined in [3].

Application
Selection Property
Validation Focus
SPPS building block
Boc-protected amine enables orthogonal coupling
Review chemoselective activation of carboxylic acids
Metallo-β-lactamase inhibitor SAR
3-amino substitution as scaffold core
Review inhibition potency in IMP-1 assay context
MOF topology design
Ortho-dicarboxylic acid chelation geometry
Assess resulting SBU and framework topology

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